6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Overview
Description
6,7-Dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups at positions 6 and 7, along with a piperidine ring substituted with a 2-methylpyridin-4-yloxy group, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.
Substitution with 2-Methylpyridin-4-yloxy Group: The final step involves the substitution of the piperidine ring with the 2-methylpyridin-4-yloxy group, typically achieved through etherification reactions using reagents like sodium hydride and 2-methyl-4-pyridinol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially yielding dihydroquinazoline or reduced piperidine derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the methoxy groups and the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution; electrophilic reagents like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline or reduced piperidine derivatives.
Substitution: Various substituted quinazoline or piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The piperidine ring and the 2-methylpyridin-4-yloxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the piperidine and 2-methylpyridin-4-yloxy groups, resulting in different biological activities.
4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline: Similar structure but without the methoxy groups, affecting its chemical reactivity and biological properties.
6,7-Dimethoxy-4-piperidin-1-ylquinazoline: Lacks the 2-methylpyridin-4-yloxy group, leading to differences in binding affinity and specificity.
Uniqueness
The unique combination of the quinazoline core, methoxy groups, piperidine ring, and 2-methylpyridin-4-yloxy group in 6,7-dimethoxy-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6,7-dimethoxy-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15-10-17(4-7-23-15)29-13-16-5-8-26(9-6-16)22-18-11-20(27-2)21(28-3)12-19(18)24-14-25-22/h4,7,10-12,14,16H,5-6,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRPWMIWSYDQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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